molecular formula C13H9Br2NO B15008432 2-bromo-N-(3-bromophenyl)benzamide

2-bromo-N-(3-bromophenyl)benzamide

Cat. No.: B15008432
M. Wt: 355.02 g/mol
InChI Key: QEWGQQJSLQDAPR-UHFFFAOYSA-N
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Description

2-bromo-N-(3-bromophenyl)benzamide is an organic compound with the molecular formula C13H9Br2NO. It is a brominated derivative of benzamide, characterized by the presence of two bromine atoms attached to the benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(3-bromophenyl)benzamide typically involves the bromination of benzamide derivatives. One common method is the reaction of 3-bromobenzoyl chloride with 2-bromoaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2-bromo-N-(3-bromophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-bromo-N-(3-bromophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-bromophenyl)benzamide involves its interaction with specific molecular targets. The bromine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-bromo-N-(4-bromophenyl)benzamide
  • 2-bromo-N-methylbenzamide
  • 2-bromo-N-(3,4-dimethylphenyl)benzamide

Comparison: Compared to these similar compounds, 2-bromo-N-(3-bromophenyl)benzamide is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and binding properties. This uniqueness makes it valuable for certain applications where other brominated benzamides may not be as effective .

Biological Activity

2-Bromo-N-(3-bromophenyl)benzamide is a brominated aromatic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a benzamide backbone with two bromine substituents, which may influence its reactivity and interaction with biological targets. This article explores the biological activity of this compound, summarizing key findings from various studies, and providing insights into its potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C13H10Br2N, indicating the presence of two bromine atoms attached to the aromatic rings. The compound's structure can be represented as follows:

Structure C6H4(Br)C(=O)N(C6H4(Br))C6H4\text{Structure }\text{C}_6\text{H}_4(\text{Br})-\text{C}(=O)-\text{N}(\text{C}_6\text{H}_4(\text{Br}))-\text{C}_6\text{H}_4

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, particularly in the context of cancer and infectious diseases. Its mechanism of action is largely attributed to its ability to interact with specific biological targets, influencing cellular processes such as apoptosis and cell proliferation.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds structurally similar to this compound. For instance, compounds with similar brominated structures have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.

Table 1: Antiproliferative Activity Comparison

Compound NameCell LineIC50 (nM)Mechanism of Action
This compoundMCF-7TBDInduces apoptosis
N-(4-Bromophenyl)-2-chlorobenzamideMCF-710-33Tubulin destabilization
3-(Prop-1-en-2-yl)-β-lactamMDA-MB-23123-33Inhibition of tubulin polymerization

Note: TBD = To Be Determined based on further studies.

The biological activity of this compound may involve the inhibition of critical enzymes or pathways associated with cell survival and proliferation. Studies suggest that it may act as a tubulin destabilizer, similar to other benzanilide derivatives, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

  • Antitubercular Activity : A study highlighted the potential for brominated benzamides to serve as lead compounds in the search for new antimycobacterial agents. The structural modifications in these compounds were correlated with enhanced activity against Mycobacterium tuberculosis, suggesting that this compound could be explored for similar applications .
  • Dipeptidyl Peptidase-IV Inhibition : Research on related aminobenzamide derivatives indicated their effectiveness in inhibiting DPP-IV, an enzyme crucial for glucose metabolism. This suggests that this compound might also possess antidiabetic properties through similar mechanisms .

Properties

Molecular Formula

C13H9Br2NO

Molecular Weight

355.02 g/mol

IUPAC Name

2-bromo-N-(3-bromophenyl)benzamide

InChI

InChI=1S/C13H9Br2NO/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,(H,16,17)

InChI Key

QEWGQQJSLQDAPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)Br

Origin of Product

United States

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